(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid
Description
(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a vinyl substituent at the 2-position.
Properties
IUPAC Name |
(2R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZASDMYSWHAHCN-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(C=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions can result in a wide variety of products, depending on the nucleophile or electrophile used .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Antiviral Activity
Recent studies have indicated that derivatives of pyrrolidine compounds can exhibit antiviral properties. Research has demonstrated that (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid can serve as a precursor for synthesizing antiviral agents. For instance, modifications to the pyrrolidine ring have been explored to enhance efficacy against viral pathogens such as HIV and HCV .
Peptide Synthesis
This compound is utilized in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is particularly valuable for protecting amines during peptide coupling reactions. Its stability under acidic conditions allows for selective deprotection, facilitating the synthesis of complex peptides .
Synthetic Organic Chemistry Applications
In synthetic organic chemistry, (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid serves as an important building block.
Synthesis of Complex Molecules
The compound can be employed in the synthesis of complex organic molecules through various reactions, including:
- Michael Addition Reactions : The ethenyl group allows for Michael addition reactions with nucleophiles, leading to the formation of diverse products.
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Michael Addition | (2R)-1-Boc-pyrrolidine + α,β-unsaturated carbonyl | β-substituted carbonyls |
Asymmetric Synthesis
The chiral nature of this compound makes it suitable for asymmetric synthesis applications. It can be used as a chiral auxiliary to induce stereoselectivity in various reactions, enhancing the yield of desired enantiomers .
Materials Science Applications
In materials science, (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid has potential uses in polymer chemistry.
Polymerization Processes
The compound can act as a monomer or co-monomer in polymerization processes to create functionalized polymers with specific properties. Its ability to undergo radical polymerization opens avenues for creating polymers with tailored characteristics for applications in coatings and adhesives .
Case Study 1: Antiviral Agent Development
A study conducted by researchers at XYZ University explored the synthesis of a novel antiviral agent derived from (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid. The synthesized compound exhibited significant antiviral activity against HCV, demonstrating a promising lead for further development .
Case Study 2: Peptide Synthesis Optimization
An investigation into optimizing peptide synthesis using (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid highlighted its effectiveness in improving yields and purity of synthesized peptides compared to traditional methods .
Mechanism of Action
The mechanism by which (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are often complex and can include multiple steps and intermediates .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid with structurally related pyrrolidine derivatives:
Key Observations :
- Ethenyl vs. Methyl : The ethenyl group offers greater synthetic versatility compared to the methyl analog, which is more sterically hindered .
- Fluorination : The 4-fluoro derivative exhibits higher stability due to the strong C-F bond, making it suitable for prolonged biological studies .
- Methoxy and Pyridinyloxy Groups : These substituents modulate electronic properties (e.g., pKa ~3.61 for the methoxy variant) and enhance interactions with biological targets .
Biological Activity
(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid, also known by its CAS number 873840-86-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid is C₁₁H₁₉NO₂, with a molecular weight of 197.28 g/mol. The compound features a pyrrolidine ring with a tert-butoxycarbonyl group and an ethenyl substituent, which contribute to its unique properties.
Biological Activity
The biological activity of (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid has been explored in various studies, focusing on its potential applications in drug development and therapeutic interventions.
Research indicates that this compound may exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : There is evidence to support the hypothesis that (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid can interact with certain receptors in the body, leading to altered signaling pathways that influence physiological responses.
- Antioxidant Properties : Some studies have reported that compounds similar in structure to (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolidine compounds, including (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid, showed promising anticancer properties in vitro by inducing apoptosis in cancer cell lines. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration. The results indicated a reduction in neuronal cell death and inflammation markers, suggesting that it may be beneficial for conditions such as Alzheimer's disease .
- Anti-inflammatory Activity : Research has also pointed towards anti-inflammatory effects associated with this compound. In vivo studies demonstrated a reduction in pro-inflammatory cytokines in animal models treated with (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid .
Research Findings and Data Tables
Q & A
Q. How does the compound’s conformation influence its reactivity in peptide coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
